(3-Methyl-5-nitrophenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-5-nitrophenyl)phosphonic acid is an organophosphorus compound with the molecular formula C7H8NO5P. It is characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with a methyl and a nitro group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-nitrophenyl)phosphonic acid typically involves the reaction of 3-methyl-5-nitrophenol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production methods for phosphonic acids generally involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Methyl-5-nitrophenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can be used.
Major Products:
Reduction of Nitro Group: 3-Methyl-5-aminophenylphosphonic acid.
Substitution of Methyl Group: Various substituted phenylphosphonic acids depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-5-nitrophenyl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the phosphonic acid group.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals
Wirkmechanismus
The mechanism of action of (3-Methyl-5-nitrophenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
- (3-Nitrophenyl)phosphonic acid
- (2-Methoxy-4-nitrophenyl)phosphonic acid
- (2-Chloro-5-methylphenyl)phosphonic acid
Comparison: (3-Methyl-5-nitrophenyl)phosphonic acid is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which can influence its reactivity and binding properties. Compared to (3-Nitrophenyl)phosphonic acid, the presence of the methyl group in this compound can lead to different steric and electronic effects, potentially altering its chemical behavior and biological activity .
Eigenschaften
Molekularformel |
C7H8NO5P |
---|---|
Molekulargewicht |
217.12 g/mol |
IUPAC-Name |
(3-methyl-5-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C7H8NO5P/c1-5-2-6(8(9)10)4-7(3-5)14(11,12)13/h2-4H,1H3,(H2,11,12,13) |
InChI-Schlüssel |
SDCQMEQCOBYSQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(=O)(O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.